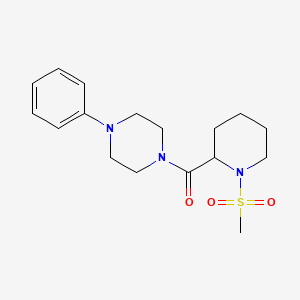

1-(1-methanesulfonylpiperidine-2-carbonyl)-4-phenylpiperazine

Beschreibung

Eigenschaften

IUPAC Name |

(1-methylsulfonylpiperidin-2-yl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-24(22,23)20-10-6-5-9-16(20)17(21)19-13-11-18(12-14-19)15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMCKDSCGCHNFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methanesulfonylpiperidine-2-carbonyl)-4-phenylpiperazine typically involves the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methanesulfonyl group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Coupling with phenylpiperazine: The final step involves the coupling of the methanesulfonylpiperidine derivative with phenylpiperazine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s reactivity is governed by three functional groups:

-

Methanesulfonyl Group :

-

Participates in nucleophilic substitution reactions due to the electron-withdrawing nature of the sulfonyl group.

-

Stabilizes intermediates in coupling or alkylation reactions.

-

-

Carbonyl Group :

-

Piperazine Ring :

Coupling Reactions

The piperazine nitrogen is a common site for C–N bond-forming reactions :

-

Buchwald-Hartwig Amination : Forms arylpiperazine derivatives using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) .

-

Suzuki-Miyaura Coupling : Attaches aryl/heteroaryl groups via boronic acid intermediates (e.g., 4-fluorophenylboronic acid) .

Hydrolysis and Stability

-

Acidic Hydrolysis : The carbonyl group hydrolyzes to carboxylic acid under strong acidic conditions (e.g., HCl/EtOH) at elevated temperatures (80–100°C).

-

Stability in Solution : Stable in polar aprotic solvents (e.g., DMF, DMSO) but prone to degradation in aqueous alkaline media (pH > 10) .

Redox Reactions

-

Reduction : The sulfonyl group can be reduced to thioether (-S-CH₃) using agents like sodium borohydride (NaBH₄) in the presence of transition-metal catalysts.

-

Oxidation : Limited oxidation susceptibility due to the electron-deficient sulfonyl group.

Key Research Findings

-

Catalytic Hydrogenation : Used to remove benzyl protecting groups during synthesis (5% Pd/C, 80–100 psi H₂) .

-

By-Product Mitigation : Strict control of stoichiometry (1.1–1.2 equivalents of methyl iodide) minimizes isomer formation during alkylation .

-

Solvent Optimization : Toluene and methylene chloride are preferred for extraction due to high solubility of piperazine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(1-methanesulfonylpiperidine-2-carbonyl)-4-phenylpiperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Groups

Key structural analogs and their differences are summarized below:

Key Observations :

- Sulfonyl/Carbonyl Linkers : NSPP’s 4-nitrophenylsulfonyl group confers potent neuroprotection via Hedgehog pathway activation, while the methanesulfonyl group in the target compound may alter solubility or metabolic stability .

- Nitro vs. Methanesulfonyl : Nitro groups (e.g., in NSPP or 5-nitropyridine derivatives) enhance electron-withdrawing effects, critical for receptor binding or redox activity . Methanesulfonyl may reduce toxicity compared to nitro groups but could limit pathway activation.

- Piperidine vs.

Challenges :

- Steric hindrance from the methanesulfonyl group may require optimized coupling conditions (e.g., microwave-assisted synthesis as in ).

- Purification may involve chromatography due to polar functional groups.

Pharmacological Properties

| Parameter | NSPP | 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine | Target Compound |

|---|---|---|---|

| Solubility | Low (lipophilic sulfonyl group) | Moderate (polar nitro group) | Predicted: Moderate (polar groups) |

| Metabolic Stability | Nitro reduction may limit half-life | Nitro group susceptible to metabolism | Predicted: Higher (stable methanesulfonyl) |

| BBB Penetration | Limited (polar nitro) | Unreported | Predicted: Improved (lower polarity) |

Biologische Aktivität

1-(1-Methanesulfonylpiperidine-2-carbonyl)-4-phenylpiperazine is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The sulfonamide group enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Key Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmission and potentially exhibiting anti-anxiety or antidepressant effects.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic potential in conditions such as cancer or neurodegenerative diseases.

Biological Activity

Research has demonstrated various biological activities associated with this compound, including:

- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines. For example, compounds structurally related to this compound have shown cytotoxic effects against breast cancer cells (MCF7) in vitro .

- Neuroprotective Effects : There is evidence suggesting that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by modulating neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the biological activity of related piperazine derivatives, providing insights into the potential effects of this compound:

- Anticancer Studies :

- Neuropharmacological Research :

Data Table: Biological Activities and Effects

Q & A

Q. What is the recommended synthetic pathway for 1-(1-methanesulfonylpiperidine-2-carbonyl)-4-phenylpiperazine?

Methodological Answer: A common approach involves coupling a methanesulfonyl-protected piperidine-2-carboxylic acid derivative with 4-phenylpiperazine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or DCC in anhydrous dichloromethane (DCM) under nitrogen .

- Nucleophilic substitution : React the activated intermediate with 4-phenylpiperazine in the presence of a base (e.g., triethylamine or DIPEA) at 0–25°C .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water .

Note : Methanesulfonyl (mesyl) protection prevents unwanted side reactions during coupling .

Q. How can spectroscopic techniques validate the compound’s structure?

Methodological Answer:

- NMR :

- IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₈H₂₅N₃O₃S: calculated 364.16) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. DCM for steric control .

- Temperature : Lower temperatures (0°C) minimize byproducts during coupling; gradual warming to RT ensures completion .

- Catalysis : Add catalytic DMAP to enhance coupling efficiency .

- Real-time monitoring : Use TLC or in-situ FTIR to track reaction progress and adjust stoichiometry .

Case Study : A 92% yield was achieved for a structurally similar piperazine-carboxamide by optimizing DIPEA equivalents (1.5 eq.) and reaction time (12 hr) .

Q. How can contradictions in reported biological activities be resolved?

Methodological Answer:

- Structural validation : Confirm compound purity (HPLC ≥95%) and stereochemistry (X-ray crystallography) to rule out impurities or enantiomer-specific effects .

- Assay standardization : Use parallel assays (e.g., enzyme inhibition vs. cell viability) under controlled conditions (pH, temperature) .

- SAR studies : Compare analogs (e.g., replacing methanesulfonyl with acetyl) to isolate functional group contributions .

Example : Antiarrhythmic activity in a related compound was linked to the trifluoromethylphenyl substituent, not the piperazine core .

Q. What computational methods support the design of derivatives with enhanced activity?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to predict binding affinity to target proteins (e.g., carbonic anhydrase IX) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

- MD simulations : Assess conformational stability of the piperidine-2-carbonyl group in aqueous vs. lipid environments .

Q. How can metabolic stability be evaluated for in vivo studies?

Methodological Answer:

- Microsomal assays : Incubate the compound with liver microsomes (human/rat) and measure degradation via LC-MS .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Protease resistance : Expose to plasma proteases and monitor fragmentation by MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.